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molecular formula C10H15NO2S B063594 tert-Butyl (3-methylthiophen-2-yl)carbamate CAS No. 194809-05-7

tert-Butyl (3-methylthiophen-2-yl)carbamate

Cat. No. B063594
M. Wt: 213.3 g/mol
InChI Key: KOYPJRPYUJYATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377983B2

Procedure details

To a solution of 3-methylthiophene-2-carboxylic acid (7 mmol) in anhydrous dioxane (20 mL) was added diphenyl phosphoryl azide (7 mmol), tert-butanol (6 mL) and TEA (1 mL). The resulting mixture was stirred at reflux for 16 h. The reaction mixture was cooled to room temperature, diluted with H2O (40 mL), and was extracted with EtOAc (3×20 mL). The combined extracts were dried (MgSO4) and the solvent was removed in vacuo. The residue obtained was purified by flash column chromatography using hexanes/EtOAc (7:3) as eluent to afford (3-methylthiophen-2-yl)-carbamic acid tert-butyl ester.
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1C(O)=O.C1(P([N:24]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:27]([OH:31])([CH3:30])([CH3:29])[CH3:28].[O:32]1[CH2:37]COCC1>O>[C:27]([O:31][C:37](=[O:32])[NH:24][C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH3:1])([CH3:30])([CH3:29])[CH3:28]

Inputs

Step One
Name
Quantity
7 mmol
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)O
Name
Quantity
7 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
TEA
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC=CC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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